molecular formula C3H7NOS B7806809 ethoxymethanimidothioic acid

ethoxymethanimidothioic acid

Cat. No.: B7806809
M. Wt: 105.16 g/mol
InChI Key: PWZUZQNZVZKCBI-UHFFFAOYSA-N
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Description

Ethoxymethanimidothioic acid (hypothetical structure: CH3-C(=N-OCH2CH3)-SH) is a thioic acid derivative characterized by an ethoxy group (-OCH2CH3) and a methanimidoyl moiety (-C(=NH)-) attached to a thiol (-SH) functional group. Thioic acids and their derivatives are critical in organic synthesis, pharmaceuticals, and materials science due to their unique electronic and steric profiles.

Properties

IUPAC Name

ethoxymethanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-2-5-3(4)6/h2H2,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUZQNZVZKCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Structural Analysis

Ethoxymethanimidothioic acid likely contains:

  • A thioic acid group (-COSH)

  • An ethoxy group (-OEt)

  • An imino group (-NH-)

This combination suggests potential sites for nucleophilic/electrophilic attack, condensation, or redox reactions.

Hydrolysis

Thioic acids often hydrolyze in acidic or basic conditions to form carboxylic acids or thiols:

\ceRCOSH+H2O>RCOOH+H2S(acidic conditions)\ce{RCOSH + H2O -> RCOOH + H2S} \quad \text{(acidic conditions)}

The imino group could influence reaction kinetics or stability.

Oxidation

Thioic acids may oxidize to sulfonic acids or sulfinic acids under strong oxidizing agents (e.g., H₂O₂, KMnO₄):

\ceRCOSH>RCOSOH>RCO3H\ce{RCOSH -> RCOSOH -> RCO3H}

Alkylation

The ethoxy group might participate in SN2 reactions if activated, while the imino group could act as a nucleophile:

\ceRCOSH+RX>RCSSR+HX(thiol alkylation)\ce{RCOSH + R'-X -> RCSSR' + HX} \quad \text{(thiol alkylation)}

Condensation Reactions

The imino group could engage in amidation or coupling reactions with carbonyl compounds:

\ceRCOSH+NH2R>RC(NH)SR\ce{RCOSH + NH2R' -> RC(NH)SR'}

Research Gaps and Limitations

  • No direct literature : The provided sources ( ) focus on unrelated systems (e.g., malonic ester synthesis, Arndt-Eistert homologation).

  • Structural ambiguity : The exact connectivity of functional groups in this compound is unclear, complicating mechanistic analysis.

  • Reactivity extrapolation : Hypotheses are based on analogous thioic acids, which may not fully apply due to steric or electronic effects.

Recommended Next Steps

  • Synthesis confirmation : Verify the compound’s structure via NMR, IR, or XRD.

  • Targeted literature review : Search specialized databases (e.g., SciFinder, Reaxys) for this compound.

  • Experimental screening : Test reactions under controlled conditions (e.g., pH, temperature, catalysts) to map reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Reference
This compound (hypothetical) C3H7NO2S 121.16 Ethoxy (-OCH2CH3), methanimidoyl (-C(=NH)-), thiol (-SH) Ethoxy substitution on amidothioic acid backbone N/A
Ethanethioic acid (Thioacetic acid) C2H4OS 76.11 Thioacid (-COSH) Simplest thioacid with acetic acid analog
Ethanimidothioic acid, 2-cyano-, ethyl ester C5H8N2S 128.20 Cyano (-CN), ethyl ester, amidothioic acid Cyano group enhances electrophilicity
Dimethylaminothioacetamide hydrochloride C4H11N2S·HCl 154.66 Thioamide (-C(=S)-NH2), dimethylamino (-N(CH3)2), hydrochloride salt Polar, water-soluble derivative
[5-(Ethoxycarbonyl)-6-methylpyrimidinyl]thioacetic acid C11H16N2O5S 288.32 Ethoxycarbonyl (-COOCH2CH3), pyrimidinyl ring, thioacetic acid Heterocyclic backbone with dual functional groups

Key Research Findings

Reactivity and Stability: Thioacetic acid (Ethanethioic acid) exhibits high reactivity in nucleophilic acyl substitutions due to its labile -COSH group, making it useful in peptide synthesis. Ethanimidothioic acid esters (e.g., 2-cyano derivative) demonstrate enhanced stability compared to thioacids, attributed to electron-withdrawing groups like -CN.

Substituent Effects: Ethoxy groups (as in the hypothetical this compound) may increase lipophilicity, altering solubility and bioavailability. Hydrochloride salts (e.g., dimethylaminothioacetamide) improve water solubility, critical for pharmaceutical formulations.

Spectroscopic Data :

  • Thioacetic acid (HMDB0031188) has been characterized via NMR and IR spectroscopy, with a strong S-H stretch at ~2550 cm⁻¹.
  • Ethanimidothioic acid derivatives (e.g., NIST compounds) often show distinct UV-Vis absorption due to conjugated systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethoxymethanimidothioic acid
Reactant of Route 2
ethoxymethanimidothioic acid

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